molecular formula C10H10F2O4 B2968051 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid CAS No. 2248280-71-7

2-(Difluoromethyl)-3,5-dimethoxybenzoic acid

Cat. No.: B2968051
CAS No.: 2248280-71-7
M. Wt: 232.183
InChI Key: YHLYBILAYSZJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3,5-dimethoxybenzoic acid, also known as DFBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. DFBA is a white crystalline powder with a molecular formula of C10H10F2O4 and a molecular weight of 234.18 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid is not fully understood, but it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. This compound has also been shown to exhibit low toxicity, making it a promising candidate for further development as a pharmaceutical agent.

Advantages and Limitations for Lab Experiments

2-(Difluoromethyl)-3,5-dimethoxybenzoic acid has several advantages for use in laboratory experiments, including its high purity, low toxicity, and ease of synthesis. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(Difluoromethyl)-3,5-dimethoxybenzoic acid, including further studies on its antitumor and anti-inflammatory activity, as well as its potential applications in other fields such as material sciences and agrochemicals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

2-(Difluoromethyl)-3,5-dimethoxybenzoic acid can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzoic acid with trifluoroacetic anhydride and trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high purity of over 99%.

Scientific Research Applications

2-(Difluoromethyl)-3,5-dimethoxybenzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of pharmaceuticals, where it has been shown to exhibit potent antitumor activity against a range of cancer cell lines. This compound has also been studied for its potential use as an anti-inflammatory agent, with promising results.

Properties

IUPAC Name

2-(difluoromethyl)-3,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-5-3-6(10(13)14)8(9(11)12)7(4-5)16-2/h3-4,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLYBILAYSZJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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